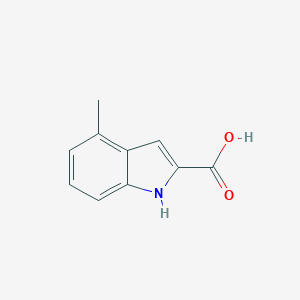

4-Methyl-1H-Indol-2-carbonsäure

Übersicht

Beschreibung

4-Methyl-1H-indole-2-carboxylic acid (4-MICA) is an organic compound belonging to the indole family of compounds. It is a precursor to a variety of derivatives, including indole-3-carboxylic acid, indole-3-carboxaldehyde, and indole-3-carboxamide. 4-MICA is a powerful aromatic compound with a wide range of applications in the pharmaceutical, agrochemical, and food industries. It is also used as a starting material for the synthesis of various indole derivatives. 4-MICA is a colorless solid with a melting point of 122-124°C and a boiling point of 244-246°C.

Wissenschaftliche Forschungsanwendungen

Medizin: Antivirelle und Antikrebsanwendungen

Derivate der 4-Methyl-1H-Indol-2-carbonsäure wurden auf ihr Potenzial zur Behandlung von Virusinfektionen und Krebs untersucht. Indol-Verbindungen, einschließlich dieser, sind bekannt für ihre antiviralen Aktivitäten, insbesondere gegen Influenza A und Coxsackie B4-Virus . Darüber hinaus wurden sie aufgrund ihrer Fähigkeit, mit verschiedenen biologischen Signalwegen zu interagieren, die an Tumorwachstum und Metastasierung beteiligt sind, auf ihre Antikrebswirkungen untersucht .

Landwirtschaft: Pflanzenwachstumsregulation

In der Landwirtschaft spielen Indolderivate eine entscheidende Rolle als Pflanzenwachstumsregulatoren. Verbindungen wie this compound können an der Synthese von Pflanzenhormonen wie Indol-3-essigsäure beteiligt sein, die für die Pflanzenentwicklung und das Wachstum unerlässlich ist .

Materialwissenschaften: Synthese neuer Materialien

Der Indolring ist ein wichtiger Bestandteil bei der Synthese neuer Materialien. Seine Derivate werden verwendet, um Verbindungen mit einzigartigen physikalischen und chemischen Eigenschaften zu erzeugen, die für die Entwicklung fortschrittlicher Materialien für verschiedene technologische Anwendungen eingesetzt werden können .

Umweltwissenschaften: Ökotoxikologische Studien

Indolderivate sind auch in den Umweltwissenschaften wichtig, insbesondere in der Ökotoxikologie. Sie werden verwendet, um die Auswirkungen von Umweltverschmutzung auf Lebewesen zu untersuchen und Strategien zur Kontrolle und Sanierung der Umweltverschmutzung zu entwickeln .

Biochemie: Enzymhemmung

In der Biochemie wird this compound verwendet, um die Enzymhemmung zu untersuchen. Es dient als Gerüst für die Synthese von Inhibitoren, die die Enzymaktivität modulieren können, was entscheidend ist, um Stoffwechselwege zu verstehen und Medikamente zu entwickeln .

Pharmakologie: Medikamentenentwicklung

Diese Verbindung ist in der Pharmakologie für die Medikamentenentwicklung wertvoll. Ihre Struktur ist der Schlüssel zur Schaffung neuer Pharmakophore für die Behandlung verschiedener Krankheiten, einschließlich neurologischer Erkrankungen und Stoffwechselkrankheiten .

Chemische Synthese: Heterocyclische Chemie

This compound ist in der heterocyclischen Chemie von Bedeutung. Sie wird bei der Synthese komplexer organischer Verbindungen verwendet, insbesondere solcher, die die Indol-Einheit enthalten, eine Kernstruktur in vielen Naturprodukten und Pharmazeutika .

Analytische Chemie: Chromatographie und Spektroskopie

Schließlich werden in der analytischen Chemie Derivate der this compound als Standards und Reagenzien in der Chromatographie und Spektroskopie verwendet. Diese Techniken sind unerlässlich für die qualitative und quantitative Analyse von Substanzen in verschiedenen Proben .

Zukünftige Richtungen

Future research on “4-Methyl-1H-indole-2-carboxylic acid” and other indole derivatives could focus on further exploring their biological activities and potential applications in the treatment of various diseases. For instance, indole derivatives have been shown to inhibit the production of β-amyloid, an important factor in the pathogenesis of Alzheimer’s disease . Additionally, new synthetic strategies and structural optimizations could be investigated to enhance the biological activities of these compounds .

Wirkmechanismus

Target of Action

It is known that indole derivatives, which include 4-methyl-1h-indole-2-carboxylic acid, bind with high affinity to multiple receptors . These receptors are involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to inhibit the replication of viruses, suggesting that they may interfere with viral replication pathways .

Result of Action

Indole derivatives are known to have various biological activities, suggesting that they can cause a range of molecular and cellular effects . For instance, some indole derivatives have been reported to inhibit the replication of viruses .

Action Environment

It is known that the biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, the ph of the environment, and temperature .

Biochemische Analyse

Biochemical Properties

Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, indole-2-carboxylic acid has been found to inhibit the strand transfer of integrase, a key enzyme in the life cycle of retroviruses .

Cellular Effects

Indole derivatives have been shown to have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It has been suggested that the indole nucleus of indole-2-carboxylic acid chelates with two Mg2+ ions within the active site of integrase .

Metabolic Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .

Eigenschaften

IUPAC Name |

4-methyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-3-2-4-8-7(6)5-9(11-8)10(12)13/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMSCXKCJGFIXDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(NC2=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397998 | |

| Record name | 4-Methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18474-57-2 | |

| Record name | 4-Methyl-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18474-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 4-Methyl-1H-indole-2-carboxylic acid in the context of Urotensin II receptor antagonism?

A1: While the provided research [] doesn't directly focus on 4-Methyl-1H-indole-2-carboxylic acid itself, it highlights the compound's role as a critical component within a larger molecule. This larger molecule, 1-(3-carbamimidoyl-benzyl)-4-methyl-1H-indole-2-carboxylic acid (naphthalen-1-ylmethyl)amide, was identified as a promising lead compound for Urotensin II receptor antagonism. The study emphasizes that this compound, incorporating the 4-Methyl-1H-indole-2-carboxylic acid structure, effectively antagonizes the biological activity of Urotensin II in vitro with an IC50 of 400 nM. []

Q2: How was the 1-(3-carbamimidoyl-benzyl)-4-methyl-1H-indole-2-carboxylic acid (naphthalen-1-ylmethyl)amide identified as a potential Urotensin II receptor antagonist?

A2: The researchers utilized a multi-step approach:

- Structure-Activity Relationship (SAR) Studies: They investigated 25 Urotensin II peptide analogues to determine the essential amino acid side chains for receptor activation. They found that Trp-7, Lys-8, and Tyr-9 were crucial. []

- Pharmacophore Model: Using the nuclear magnetic resonance (NMR) derived solution structure of Urotensin II, they created a three-point pharmacophore model representing the key binding features. []

- Virtual Screening: This pharmacophore model was then employed to screen the Aventis compound repository for non-peptidic molecules potentially mimicking the critical interactions of Urotensin II with its receptor. This led to the identification of 1-(3-carbamimidoyl-benzyl)-4-methyl-1H-indole-2-carboxylic acid (naphthalen-1-ylmethyl)amide. []

- In vitro Validation: The identified compound was then tested in a functional fluorometric imaging plate reader assay and demonstrated significant antagonism of Urotensin II activity. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Diazaspiro[4.5]decane](/img/structure/B91623.png)

![2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B91641.png)